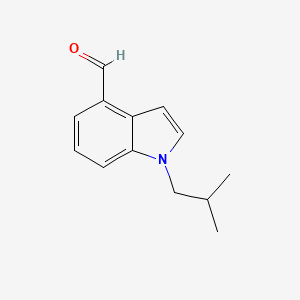

1-Isobutyl-1H-indole-4-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis and Heterocyclic Chemistry

The indole ring system is a cornerstone of heterocyclic chemistry and is often described as a "privileged scaffold". nih.govnih.gov This term reflects its frequent appearance in a multitude of biologically active molecules, including natural products like the amino acid tryptophan and synthetic pharmaceuticals. nih.govcreative-proteomics.combeilstein-journals.org Its prevalence has driven the development of numerous synthetic methodologies for its construction and functionalization. beilstein-journals.orgorganic-chemistry.org

Indole and its derivatives are versatile building blocks for creating more complex molecular architectures. creative-proteomics.comresearchgate.net The indole nucleus can be readily modified at several positions, allowing for the systematic introduction of various functional groups and the construction of diverse compound libraries for drug discovery and materials science. organic-chemistry.org Classic reactions like the Fischer, Bischler-Napieralski, and more contemporary palladium-catalyzed methods provide access to a wide array of substituted indoles. creative-proteomics.comorganic-chemistry.org These methods enable chemists to strategically design and synthesize target molecules with specific properties by leveraging the indole core as a reliable starting point.

The chemical behavior of the indole system is rich and distinct. Due to its electron-rich nature, the indole ring is highly susceptible to electrophilic aromatic substitution. creative-proteomics.comwikipedia.org The C3 position is overwhelmingly the most reactive site, being approximately 10¹³ times more reactive than a position on a benzene (B151609) ring. wikipedia.org This high nucleophilicity at C3 dictates the course of many reactions, such as the Vilsmeier-Haack formylation and Friedel-Crafts alkylations. rsc.orgbeilstein-journals.org

Furthermore, the nitrogen atom's lone pair of electrons contributes to the aromaticity of the ring system, making indole non-basic at the nitrogen. wikipedia.org However, the N-H proton is acidic (pKa ≈ 16-17) and can be removed by a sufficiently strong base, such as sodium hydride, to generate an indolide anion. wikipedia.orgyoutube.com This anion is a potent nucleophile, enabling reactions like N-alkylation. youtube.com The C2-proton is the next most acidic, and its removal via lithiation of N-protected indoles opens up another avenue for functionalization. wikipedia.org The C2-C3 pi bond can also participate in cycloaddition reactions. wikipedia.orgrsc.org This multifaceted reactivity makes the indole scaffold a highly adaptable tool in synthesis. nih.gov

Importance of Aldehyde Functionalities within Indole Frameworks in Chemical Transformations

The presence of an aldehyde group on the indole ring, as seen in indole-4-carbaldehyde, introduces a critical point of chemical versatility. Aldehydes are one of the most useful functional groups in organic chemistry due to their reactivity and the wide range of transformations they can undergo.

An aldehyde group, or formyl group, serves as a versatile synthetic handle (synthon) for a variety of chemical transformations. It can be easily oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an imine through condensation with primary amines. acs.orgchemicalbook.com The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack, forming the basis for countless carbon-carbon bond-forming reactions. For instance, indole-carbaldehydes readily react with other indole molecules in the presence of an acid catalyst to form bis(indolyl)methanes (BIMs), a class of compounds with interesting biological properties. beilstein-journals.orgrsc.orgnih.gov

The physical and chemical properties of the parent compound, Indole-4-carbaldehyde, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | nih.govnist.gov |

| Molecular Weight | 145.16 g/mol | nih.gov |

| IUPAC Name | 1H-indole-4-carbaldehyde | nih.govnist.gov |

| CAS Number | 1074-86-8 | nih.govnist.gov |

| Appearance | White powder | chemicalbook.com |

This table presents data for the parent scaffold, Indole-4-carbaldehyde.

Contextualization of the 1-Isobutyl-1H-indole-4-carbaldehyde Structural Motif

The specific compound this compound combines the features of the indole-4-carbaldehyde core with an N-isobutyl substituent. The introduction of an alkyl group at the nitrogen (N1) position is a common and significant modification in indole chemistry. This N-alkylation prevents the formation of the indolide anion and blocks the N-H from participating in hydrogen bonding, which can significantly alter the molecule's physical properties and reactivity. nih.gov

N-alkylated indoles are crucial motifs in many natural products and pharmaceuticals. researchgate.netnih.gov The synthesis of these compounds is a key area of research, with numerous methods developed for the direct N-alkylation of the indole ring. nih.gov Common strategies include the reaction of a pre-formed indolide anion with an alkyl halide (an Sₙ2 reaction) or metal-free reductive N-alkylation using an aldehyde as the alkylating agent. youtube.comnih.gov For example, a general method for the N-alkylation of indoles involves deprotonation with a base like sodium hydride, followed by the addition of a primary alkyl halide. youtube.com

The synthesis of N-alkylated indole-4-carbaldehydes specifically has been documented, for instance, through the conversion of N-alkyl-5-aminoisoquinolinium salts. researchgate.net The presence of the N-alkyl group, such as the isobutyl group in this compound, directs the reactivity of the molecule away from the nitrogen and focuses it on the remaining functional sites, namely the aldehyde group and the benzene portion of the indole ring. This makes such compounds valuable intermediates for building more complex structures where N-H reactivity is undesirable. nih.gov

Positional Isomerism of Aldehyde Group on Indole Ring (e.g., C3 vs. C4) and its Synthetic Implications

The position of the aldehyde group on the indole ring has profound implications for the synthetic accessibility and reactivity of the resulting isomer. The electronic properties of the indole nucleus inherently favor electrophilic substitution at the C3 position, making indole-3-carbaldehyde the more readily accessible isomer.

The pyrrole (B145914) ring of indole is electron-rich, and the highest electron density is localized at the C3 position. This makes it the most nucleophilic and, therefore, the most reactive site for electrophilic attack. The Vilsmeier-Haack reaction, a widely used method for formylating electron-rich aromatic compounds, almost exclusively yields indole-3-carbaldehyde when applied to unsubstituted indole. google.comekb.eg This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which is the electrophilic formylating agent. The high regioselectivity for the C3 position is a direct consequence of the greater stabilization of the cationic intermediate formed during the electrophilic substitution at this position compared to others.

In contrast, the synthesis of indole-4-carbaldehyde presents a greater synthetic challenge. Direct formylation of indole at the C4 position is not feasible due to the lower electron density at this position compared to C3. Therefore, indirect methods are required to introduce a formyl group at the C4 position of the benzene portion of the indole ring. These strategies often involve multi-step sequences, which can include:

Directed ortho-metalation: This strategy involves the use of a directing group on the indole nitrogen (N1) or another position to guide the deprotonation and subsequent electrophilic quench at the C4 position.

Synthesis from pre-functionalized precursors: Another common approach is to start with a benzene derivative that already contains the desired substitution pattern and then construct the pyrrole ring to form the indole nucleus. For instance, a suitably substituted o-nitrotoluene derivative can be a precursor to an indole-4-carbaldehyde through a series of reactions.

Rearrangement reactions: In some specific cases, rearrangement reactions can be employed to move a functional group from one position to another, although this is less common for the direct synthesis of indole-4-carbaldehydes.

The synthetic implications of this positional isomerism are significant. The straightforward synthesis of indole-3-carbaldehyde has made it a readily available and widely used building block in the synthesis of numerous biologically active compounds, including natural products and pharmaceuticals. researchgate.netresearchgate.net Conversely, the more complex and often lower-yielding syntheses of indole-4-carbaldehyde make it a less common, yet valuable, intermediate for accessing specific structural motifs that are not achievable from the C3-isomer. The different spatial arrangement of the aldehyde group in the C4-position can lead to unique pharmacological profiles and material properties.

Below is a table summarizing the key differences in the synthesis of indole-3-carbaldehyde and indole-4-carbaldehyde:

| Feature | Indole-3-carbaldehyde | Indole-4-carbaldehyde |

| Favored Position for Electrophilic Attack | C3 | C4 (less favored) |

| Common Synthetic Method | Vilsmeier-Haack reaction | Multi-step synthesis, often involving directed metalation or starting from pre-functionalized precursors. researchgate.net |

| Synthetic Accessibility | High | Low to moderate |

| Starting Material | Indole | Substituted benzene derivatives or N-protected indoles. |

The distinct synthetic pathways required to access these positional isomers underscore the fundamental principles of reactivity and regioselectivity in heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-(2-methylpropyl)indole-4-carbaldehyde |

InChI |

InChI=1S/C13H15NO/c1-10(2)8-14-7-6-12-11(9-15)4-3-5-13(12)14/h3-7,9-10H,8H2,1-2H3 |

InChI Key |

JZBFIWUBHWVMJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CC2=C(C=CC=C21)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Isobutyl 1h Indole 4 Carbaldehyde

Reactions of the Aldehyde Moiety in 1-Isobutyl-1H-indole-4-carbaldehyde

The aldehyde group (-CHO) is a versatile functional group that readily undergoes a variety of chemical reactions. These reactions provide pathways to a diverse range of derivatives with potential applications in various fields of chemistry.

Oxidation Reactions of the Formyl Group

The formyl group of indole-4-carbaldehydes can be oxidized to a carboxylic acid. This transformation is a common reaction for aromatic aldehydes. For instance, 1-(4-formylphenyl)-1H-indole-3-carbaldehyde can be oxidized to 1-(4-carboxyphenyl)-1H-indole-3-carbaldehyde using an oxidizing agent like potassium permanganate (B83412) in an aqueous medium. While specific studies on the oxidation of this compound are not prevalent, the general reactivity of indole (B1671886) aldehydes suggests that it would undergo a similar conversion to 1-isobutyl-1H-indole-4-carboxylic acid under appropriate oxidizing conditions.

Table 1: Oxidation of Indole Carbaldehydes

| Starting Material | Oxidizing Agent | Product | Reference |

| 1-(4-Formylphenyl)-1H-indole-3-carbaldehyde | Potassium permanganate | 1-(4-carboxyphenyl)-1H-indole-3-carbaldehyde | |

| Indole-3-carbaldehyde | Not specified | Indole-3-carboxylic acid | wikipedia.org |

Reduction Reactions of the Formyl Group

The formyl group is readily reduced to a primary alcohol. This can be achieved using various reducing agents. For example, the reduction of 1-(4-formylphenyl)-1H-indole-3-carbaldehyde to 1-(4-hydroxyphenyl)-1H-indole-3-carbaldehyde is accomplished using sodium borohydride (B1222165) in methanol. Similarly, 1-methyl-1H-indole-4-carbaldehyde is reduced by sodium borohydride in methanol. It is expected that this compound would be reduced to (1-isobutyl-1H-indol-4-yl)methanol under similar conditions.

Table 2: Reduction of Indole Carbaldehydes

| Starting Material | Reducing Agent | Product | Reference |

| 1-(4-Formylphenyl)-1H-indole-3-carbaldehyde | Sodium borohydride | 1-(4-hydroxyphenyl)-1H-indole-3-carbaldehyde | |

| 1-Methyl-1H-indole-4-carbaldehyde | Sodium borohydride | N-methyl(1-methyl-1H-indol-4-yl)methanamine |

Condensation Reactions Involving the Aldehyde

The aldehyde functionality of this compound allows for various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of more complex molecules.

Schiff bases, or imines, are formed through the condensation reaction of an aldehyde with a primary amine. ajchem-b.comdergipark.org.tr This reaction involves the formation of a carbon-nitrogen double bond (azomethine group) and the elimination of a water molecule. ajchem-b.com Numerous studies have reported the synthesis of Schiff bases from indole-3-carboxaldehyde (B46971) and various amines. ajchem-b.comresearchgate.netnih.gov For example, indole-3-carboxaldehyde has been condensed with L-amino acids and aminophenols. nih.gov While direct examples with this compound are not widely documented, it is anticipated to react with primary amines to form the corresponding Schiff bases.

Table 3: Examples of Schiff Base Formation from Indole Aldehydes

| Indole Aldehyde | Amine | Product Type | Reference |

| 1H-Indole-2-carbaldehyde | Various amine derivatives | Schiff Bases | ajchem-b.com |

| Indole-3-carboxaldehyde | L-amino acids (histidine, glutamic acid, etc.) | Schiff Bases | nih.gov |

| Indole-3-carboxaldehyde | Aminophenols | Schiff Bases | nih.gov |

| Indole derivatives | Substituted anilines | Imines | uodiyala.edu.iq |

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base. This reaction is a key method for forming carbon-carbon double bonds. Indole-3-carbaldehyde has been shown to undergo Knoevenagel condensation with various active methylene compounds, such as 2-thioxo-dihydro-pyrimidine-4,6-dione and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, often in the presence of an acid or base catalyst. ekb.eg For instance, 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives react with imidazolidine-2,4-dione via Knoevenagel condensation. amazonaws.com It is plausible that this compound would similarly react with active methylene compounds to yield corresponding condensation products.

Table 4: Knoevenagel Condensation of Indole Aldehydes

| Indole Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| 1H-Indole-3-carboxaldehyde | 2-Thioxo-dihydro-pyrimidine-4,6-dione | Hydrochloric acid and/or acetic acid | Condensation product | ekb.eg |

| 1H-Indole-3-carboxaldehyde | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Hydrochloric acid and/or acetic acid | Condensation product | ekb.eg |

| 2-(3-Formyl-1H-indol-1-yl)-N-arylethanamide derivatives | Imidazolidine-2,4-dione | Triethylamine | α,β-unsaturated N-substituted indole derivatives | amazonaws.com |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. While specific examples detailing nucleophilic addition to this compound are scarce in the reviewed literature, this reactivity is a cornerstone of aldehyde chemistry. For instance, the formyl group of 1-(4-formylphenyl)-1H-indole-3-carbaldehyde can form covalent bonds with nucleophilic sites on proteins. This suggests that the carbonyl center of this compound would be reactive towards various nucleophiles such as Grignard reagents, organolithium compounds, and cyanides, leading to a wide array of functionalized indole derivatives.

Functionalization of the Indole Core of this compound

The functionalization of the indole core is a cornerstone of synthetic organic chemistry, owing to the prevalence of the indole motif in pharmaceuticals and natural products. researchgate.netacs.org For this compound, derivatization strategies must contend with the directing effects of both the N-alkyl substituent and the C4-aldehyde. The pyrrole (B145914) ring, particularly the C3 position, is inherently electron-rich and prone to electrophilic attack, while the benzene (B151609) portion (C4-C7) is less reactive and requires more specialized methods for functionalization. chim.itquimicaorganica.org

Site-Selective C-H Functionalization Strategies

Direct C-H functionalization has become a powerful, atom-economical tool for modifying complex molecules without the need for pre-functionalized starting materials. acs.orgresearchgate.net Achieving site-selectivity among the multiple C-H bonds of an indole is a significant challenge, often overcome by using directing groups that steer a catalyst to a specific position. researchgate.netrsc.org

A prevalent strategy involves installing a directing group at an adjacent position, most commonly a carbonyl-containing group at C3. rsc.orgnih.gov The C3-formyl or C3-acetyl group can act as an effective directing group for transition-metal-catalyzed C-H activation at the C4 position. nih.govnih.govacs.org For instance, palladium, rhodium, and iridium catalysts have been successfully employed for C4-amidation, -arylation, and -alkenylation of C3-carbonyl indoles. nih.govacs.org The carbonyl oxygen coordinates to the metal center, forming a six-membered metallocycle intermediate that facilitates the selective cleavage of the C4-H bond. rsc.org

A notable example is the palladium-catalyzed C4-selective alkynylation of 3-formyl indoles, which uses alanine (B10760859) as a transient directing group (TDG). The imine formed between the C3-aldehyde and alanine directs the palladium catalyst to the C4 position. acs.org Similarly, ruthenium(II) catalysis can achieve C4-diamidation of 1-methylindole-3-carboxaldehyde, with computational studies indicating a kinetic preference for C4-H activation over the C2 position. rsc.org

Table 1: Examples of Directed C-H Functionalization at the Indole C4-Position

| Reaction Type | Catalyst System | Directing Group (at C3) | Substrate Example | Ref. |

|---|---|---|---|---|

| Alkenylation | [RhCp*Cl₂]₂ | Trifluoroacetyl | N-acetyl-3-trifluoroacetylindole | nih.gov |

| Arylation | Pd(OAc)₂ / AgOAc | Formyl | 1H-Indole-3-carbaldehyde | nih.govacs.org |

| Amidation | [IrCp*Cl₂]₂ / Sulfonyl azide | Aldehyde, Ketone, Ester | 1H-Indole-3-carboxaldehyde | nih.gov |

| Alkynylation | Pd(OAc)₂ / AgTFA | Formyl (with Alanine TDG) | 3-Formyl indole | acs.org |

| Diamidation | Ru(p-cymene)Cl₂]₂ | Formyl | 1-Methylindole-3-carboxaldehyde | rsc.org |

Functionalizing the C5, C6, and C7 positions of the indole's benzene ring is considerably challenging due to their inherent low reactivity compared to the pyrrole moiety. researchgate.netacs.org Success in this area heavily relies on directing group strategies, often involving substituents on the indole nitrogen or at the C3 position. researchgate.netrsc.org

For the target molecule, this compound, the existing N-isobutyl and C4-formyl groups would exert significant influence. The N-substituent is often the anchor point for a directing group. For example, installing a di-tert-butylphosphinoyl (P(O)tBu₂) group on the indole nitrogen can direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively. researchgate.netacs.org

Alternatively, a directing group at C3 can be used to functionalize the C5 position. A removable pivaloyl group at C3 has been shown to direct the site-selective arylation of indoles to either the C4 or C5 positions, depending on the specific palladium or copper catalyst system employed. researchgate.net Furthermore, elegant catalytic systems have been developed for remote functionalization. For instance, a ruthenium-catalyzed C6-alkylation of indoles has been achieved using a pyrimidyl directing group at the N1 position. nih.gov Intriguingly, computational studies suggest that ruthenation at the C7 position could render the C4 position highly nucleophilic, opening pathways for C4 functionalization via remote C7-H activation. nih.gov

Table 2: Strategies for C-H Functionalization at C5, C6, and C7 of Indoles

| Target Position | Catalyst | Directing Group | Comments | Ref. |

|---|---|---|---|---|

| C7 | Pd(II) | N-P(O)tBu₂ | Directs arylation, olefination, acylation, etc. to C7. | researchgate.netacs.org |

| C6 | Copper | N-P(O)tBu₂ | Copper catalysis with the same DG favors C6 arylation. | researchgate.netacs.org |

| C5 | Pd(II) or Cu(I) | C3-Pivaloyl | Catalyst choice dictates selectivity between C4 and C5. | researchgate.net |

| C6 | Ru(II) | N-Pyrimidyl | Example of remote C-H functionalization. | nih.gov |

| C7 | Rhodium | N-Hydroxamate | Used for enantioselective synthesis of C7-substituted atropisomers. | nih.gov |

Electrophilic Substitution Reactions on the Indole Ring

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. quimicaorganica.orgnih.gov The site of substitution is dictated by the stability of the cationic intermediate (Wheland intermediate). Attack at the C3 position is overwhelmingly favored because the resulting intermediate allows the positive charge to be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion. quimicaorganica.org

In this compound, this inherent reactivity is modulated by its substituents. The N-isobutyl group is electron-donating, further activating the ring towards electrophilic attack. Conversely, the C4-carbaldehyde group is electron-withdrawing and deactivating due to its carbonyl moiety. This deactivating effect would be most pronounced at positions ortho and para to C4 (i.e., C3 and C5). Despite the deactivation, the C3 position generally remains the most probable site for electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, which typically require mild conditions to avoid polymerization. quimicaorganica.org For instance, reactions with aldehydes or ketones in the presence of acid catalysts lead to the formation of diindolylmethanes, typically via attack at the C3 position. nih.govbeilstein-journals.org

Intramolecular Friedel-Crafts reactions are powerful cyclization methods for constructing fused ring systems. masterorganicchemistry.com In the context of indoles, this reaction typically involves an indole tethered to an electrophilic component, such as an acyl chloride or a carboxylic acid, which then cyclizes onto the electron-rich indole ring. sc.eduacs.org

For a derivative of this compound to undergo this reaction, a suitable electrophilic side chain would need to be present. This could be achieved by modifying the N-isobutyl group or by introducing a new substituent elsewhere on the ring. The regioselectivity of the cyclization depends on the tether's length and the substitution pattern on the indole. While cyclization often occurs at the highly nucleophilic C3 position, reactions can be directed to other positions. For example, 4-substituted indoles have been shown to undergo intramolecular Friedel-Crafts acylation exclusively at the C5 position to yield fused indanone and tetralone ring systems. acs.org This suggests that if an appropriate acylating tether were attached to the N-isobutyl group of the target molecule, cyclization would likely be directed to the C2 or C7 positions, as the C3 and C5 positions are sterically or electronically disfavored.

Catalytic Reactions for Indole Functionalization

A vast array of catalytic reactions has been developed to functionalize the indole scaffold, leveraging transition metals like palladium, rhodium, copper, and iridium. acs.orgrsc.orgnih.gov These methods offer high efficiency and selectivity, enabling the construction of C-C and C-X bonds at various positions. chim.it

The reactivity of this compound in such reactions would be guided by its substituent effects. The C4-carbaldehyde group, as previously discussed, can serve as a directing group for C-H functionalization at neighboring sites. acs.orgnih.gov Furthermore, catalytic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are standard methods for derivatization, although they require a pre-installed halide or triflate on the indole ring.

"Borrowing hydrogen" is a more recent, greener catalytic strategy where alcohols are used as alkylating agents, with water as the only byproduct. Copper(II) complexes with triazolyl-pyridine ligands have been shown to catalyze the C-H functionalization of indoles with a broad spectrum of alcohols under mild conditions. rsc.org Such a method could potentially be applied to alkylate the C3 position of this compound.

Catalytic carbonylative reactions provide direct routes to introduce carbonyl functionalities. While often focused on C3, some methods allow for carbonylation at C2. beilstein-journals.org Asymmetric catalysis has also been applied extensively to indoles, particularly in Friedel-Crafts reactions, to produce chiral indole derivatives with high enantioselectivity using chiral metal complexes or organocatalysts. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis offers a powerful tool for the functionalization of indole derivatives, including those similar in structure to this compound. These reactions often proceed via C-H activation, allowing for the direct formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. unimi.it

The alkenylation of indoles, for instance, can be achieved using a palladium(II) catalyst. The mechanism is thought to involve an initial electrophilic palladation of the indole ring, followed by insertion of the alkene and subsequent β-hydride elimination to yield the alkenylated product and a Pd(0) species. beilstein-journals.org An oxidant is typically required to regenerate the active Pd(II) catalyst. beilstein-journals.org Two main mechanistic pathways are considered: one involving the activation of the alkene by the palladium catalyst, and the other involving the activation of the indole itself. unimi.itbeilstein-journals.org

In the context of intramolecular reactions, palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides has been used to synthesize β-carbolinones and pyrazino[1,2-a]indoles. unimi.it While not directly involving this compound, these examples highlight the potential for palladium catalysis to construct complex fused ring systems from appropriately substituted indole precursors. unimi.itbeilstein-journals.org Furthermore, palladium-catalyzed reactions have been employed for the ortho-arylation of anilides, demonstrating the versatility of this approach in forming biaryl linkages. nih.gov The synthesis of substituted oxindoles from α-chloroacetanilides via palladium-catalyzed C-H functionalization further underscores the broad applicability of these methods. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions on Indole Scaffolds

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |

| Intermolecular Alkenylation | Pd(II) catalyst, Oxidant (e.g., Cu(OAc)₂) | Unprotected indoles, Alkenes | C3-alkenylated indoles | beilstein-journals.org |

| Intramolecular Cyclization | PdCl₂(MeCN)₂, 1,4-Benzoquinone | N-allyl-1H-indole-2-carboxamides | β-carbolinones, Pyrazino[1,2-a]indoles | unimi.it |

| Ortho-Arylation | Pd(OAc)₂, DMSO, O₂ | Anilides, Arenes | Biphenyls | nih.gov |

| Oxindole Synthesis | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl, Et₃N | α-Chloroacetanilides | Substituted oxindoles | organic-chemistry.org |

Copper-Catalyzed Reactions

Copper catalysts are also utilized in the functionalization of indole derivatives. For example, the formylation of indole at the C3 position can be achieved using tetramethylethylenediamine (TMEDA) as a carbon source, catalyzed by CuCl in the presence of atmospheric oxygen as the oxidant. researchgate.net This reaction provides a direct method for introducing a formyl group, a key functional handle for further synthetic transformations.

Cobalt-Catalyzed Reactions

Cobalt-catalyzed reactions have emerged as a valuable method for the functionalization of indoles, offering an alternative to more expensive precious metal catalysts. nih.govrsc.org One notable application is the reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen. nih.gov This process, catalyzed by a cobalt complex with a tripodal phosphine (B1218219) ligand like Triphos, allows for the direct formation of C-C bonds at the C3 position of the indole ring. nih.gov The reaction is believed to proceed through the in-situ formation of an aldehyde from the carboxylic acid, which then participates in the alkylation. nih.gov

Another significant cobalt-catalyzed transformation is the C-H alkoxylation of indoles with secondary alcohols. researchgate.net This reaction provides a direct route to indole-ethers, which are present in various bioactive molecules. researchgate.net The use of a cobalt catalyst enables the activation of C(sp²)-H bonds under relatively mild conditions. researchgate.net

Table 2: Cobalt-Catalyzed Reactions for Indole Functionalization

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Reductive C-H Alkylation | Co(acac)₃, Triphos, Al(OTf)₃ | Indole derivatives, Carboxylic acids, H₂ | C3-alkylated indoles | nih.gov |

| C-H Alkoxylation | Co(OAc)₂·4H₂O | Indoles, Secondary alcohols | Indole-ethers | researchgate.net |

Reductive Amination Reactions

Reductive amination is a fundamental transformation in organic chemistry for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This reaction is highly relevant for a molecule like this compound, as the aldehyde group can be readily converted into a variety of substituted amines. The process typically involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a suitable reducing agent. masterorganicchemistry.com

Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com An efficient one-pot reductive amination of aldehydes has been developed using a combination of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a Lewis acid catalyst and sodium borohydride as the reductant. researchgate.netias.ac.in This methodology tolerates a wide range of functional groups and has been successfully applied to the reductive amination of various aldehydes, including heterocyclic aldehydes like 1H-indole-3-carbaldehyde. ias.ac.in

Synthesis of Complex Molecules and Heterocyclic Frameworks from this compound

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecular architectures, including a wide range of indole derivatives and fused heterocyclic systems.

Utilization as a Precursor for Diverse Indole Derivatives

The aldehyde functionality at the C4 position of this compound serves as a key handle for the introduction of various substituents and the construction of more elaborate side chains. For example, it can undergo condensation reactions to form indole-thiazole hybrids. The aldehyde can also be a precursor for the synthesis of other functionalized indoles through reactions such as the Biginelli or Hantzsch pyridine (B92270) synthesis. sigmaaldrich.com

Furthermore, the indole nucleus itself can be functionalized. While the provided information primarily discusses reactions at the C3 position of the indole ring, similar principles of C-H activation could potentially be applied to the C2 or other positions of the this compound core, depending on the directing effects of the existing substituents. The synthesis of various indole derivatives, such as those with different N-substituents, has been reported, highlighting the modularity of indole synthesis and functionalization. mdpi.com

Construction of Fused Heterocyclic Systems

This compound can serve as a building block for the construction of fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals. A notable example is the multicomponent reaction for the modular assembly of indole-fused seven-membered heterocycles. nih.gov In this reaction, an indole, formaldehyde, and an amino hydrochloride can assemble to form indole-fused oxadiazepines. nih.gov A subsequent addition of sodium thiosulfate (B1220275) can lead to the formation of indole-fused thiadiazepines. nih.gov This strategy provides a rapid and efficient way to build complex heterocyclic frameworks from simple starting materials.

Additionally, tandem amination-amidation reactions of 3-formyl-indole-2-carboxylic acids with substituted anilines have been used to synthesize 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones. researchgate.net While this example starts with a different indole aldehyde, it demonstrates a powerful strategy for constructing fused systems that could potentially be adapted to derivatives of this compound.

Table 3: Synthesis of Fused Heterocyclic Systems from Indole Precursors

| Reaction Type | Reactants | Product Type | Reference |

| Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines | nih.gov |

| Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride, Sodium thiosulfate | Indole-fused thiadiazepines | nih.gov |

| Tandem Amination-Amidation | 3-Formyl-indole-2-carboxylic acids, Substituted anilines | 1,2-Dihydropyrrolo[3,4-b]indol-3(4H)-ones | researchgate.net |

Advanced Spectroscopic Characterization Methodologies for 1 Isobutyl 1h Indole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Isobutyl-1H-indole-4-carbaldehyde. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural assignment can be made. The data presented are based on established values for indole-4-carbaldehyde and related N-substituted indole (B1671886) derivatives. rsc.orgnih.govspectrabase.comnih.gov

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aldehydic proton is expected to appear as a distinct singlet at the most downfield position (around 10.2 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the aromatic indole ring will resonate in the aromatic region (approximately 7.0-8.0 ppm), with their specific shifts influenced by the electron-withdrawing aldehyde group and the N-isobutyl substituent. The protons of the isobutyl group will appear in the upfield aliphatic region. The methylene (B1212753) protons adjacent to the indole nitrogen will be deshielded relative to the other isobutyl protons.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CHO | ~10.21 | s (singlet) | - | 1H |

| H-5 | ~7.85 | d (doublet) | ~7.5 | 1H |

| H-7 | ~7.70 | d (doublet) | ~8.0 | 1H |

| H-2 | ~7.45 | d (doublet) | ~3.2 | 1H |

| H-6 | ~7.30 | t (triplet) | ~7.8 | 1H |

| H-3 | ~7.15 | d (doublet) | ~3.2 | 1H |

| N-CH₂ | ~4.10 | d (doublet) | ~7.4 | 2H |

| CH(CH₃)₂ | ~2.20 | m (multiplet) | ~6.8 | 1H |

| CH(CH₃)₂ | ~0.95 | d (doublet) | ~6.7 | 6H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. rsc.orgnih.govspectrabase.comnih.gov The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (around 192 ppm). The aromatic carbons of the indole ring resonate between approximately 110 and 140 ppm. The aliphatic carbons of the isobutyl group appear in the upfield region, typically below 60 ppm.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~192.5 |

| C-7a | ~138.0 |

| C-3a | ~130.5 |

| C-2 | ~129.0 |

| C-4 | ~128.8 |

| C-6 | ~123.5 |

| C-5 | ~122.0 |

| C-7 | ~115.5 |

| C-3 | ~104.0 |

| N-CH₂ | ~53.0 |

| CH(CH₃)₂ | ~29.5 |

| CH(CH₃)₂ | ~20.5 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the specific functional groups present in this compound by probing their characteristic vibrational frequencies.

The FT-IR spectrum provides a distinct fingerprint of the molecule, with specific absorption bands corresponding to different bond vibrations. nih.gov For this compound, the most prominent feature is the strong absorption from the aldehyde carbonyl (C=O) stretch. The absence of a broad N-H stretching band (typically around 3400 cm⁻¹) confirms the N-substitution on the indole ring.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Indole Ring) |

| ~2960-2870 | C-H Stretch | Aliphatic (Isobutyl Group) |

| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1690-1675 | C=O Stretch | Aldehyde (Aryl Conjugated) |

| ~1600-1450 | C=C Stretch | Aromatic (Indole Ring) |

| ~1380-1365 | C-H Bend | Isobutyl (gem-dimethyl) |

| ~800-740 | C-H Bend (out-of-plane) | Aromatic (Substituted Benzene (B151609) Ring) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern under ionization. The molecular formula C₁₃H₁₅NO gives a calculated exact mass of approximately 201.1154 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 201. The fragmentation pattern is expected to be dominated by cleavages characteristic of N-alkyl indoles and aromatic aldehydes.

Key Predicted Fragmentation Pathways:

Loss of the isobutyl group: A significant fragmentation pathway would involve the cleavage of the isobutyl group, leading to a fragment ion corresponding to the indole-4-carbaldehyde cation at m/z 144. This is often accompanied by a rearranged ion at m/z 145. nih.gov

Benzylic cleavage: Cleavage of the C-C bond beta to the indole nitrogen (benzylic-type cleavage) would result in the loss of a propyl radical (•C₃H₇), yielding a fragment at m/z 158.

Loss of the formyl radical: Cleavage of the aldehyde group can occur via loss of a formyl radical (•CHO), resulting in an ion at m/z 172.

Loss of carbon monoxide: Following the loss of the hydrogen from the aldehyde, the resulting ion can lose carbon monoxide (CO), leading to a fragment at m/z 172.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of moderately polar, thermally labile molecules like this compound. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. mdpi.com

For this compound (Molecular Formula: C₁₃H₁₅NO), the calculated exact mass is 201.1154 Da. Therefore, in positive ion mode, the ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 202.1227. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 200.1081.

Analysis of the parent compound, indole-4-carboxaldehyde (B46140), in MS-MS studies reveals a precursor ion [M+H]⁺ at m/z 146.06. nih.gov This confirms the tendency of the indole nucleus to be readily protonated. By applying tandem mass spectrometry (MS/MS) to the [M+H]⁺ ion of this compound, characteristic fragment ions can be generated, providing further structural confirmation. A primary fragmentation pathway would involve the loss of the isobutyl group.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 202.1227 | Protonated molecular ion |

| [M-H]⁻ | 200.1081 | Deprotonated molecular ion |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion (M⁺) peak and a series of fragment ion peaks that form a characteristic fingerprint, allowing for detailed structural elucidation.

For this compound, the molecular ion peak (M⁺) would be observed at m/z 201. The fragmentation pattern would be influenced by the stability of the indole ring and the nature of the substituents. Data for the related compound, indole-3-carboxaldehyde (B46971), shows a strong molecular ion peak, indicating the stability of the indole core. nist.gov

Key predicted fragmentation pathways for this compound include:

Loss of a hydrogen radical: A peak at m/z 200 ([M-H]⁺).

Loss of the formyl group (•CHO): A peak at m/z 172, corresponding to the 1-isobutyl-1H-indole cation.

Loss of the isobutyl radical (•C₄H₉): This is a likely fragmentation, resulting in a stable fragment ion at m/z 144, corresponding to the 1H-indole-4-carbaldehyde cation radical. This fragment would be analogous to the molecular ion of indole-4-carboxaldehyde. nist.gov

Loss of isobutylene (B52900) (C₄H₈): A McLafferty-type rearrangement could lead to the loss of isobutylene, producing a fragment at m/z 145, corresponding to the molecular ion of indole-4-carboxaldehyde.

Table 2: Predicted EI-MS Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 201 | [C₁₃H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 145 | [C₉H₇NO]⁺• | Loss of isobutylene (C₄H₈) |

| 144 | [C₉H₆NO]⁺ | Loss of isobutyl radical (•C₄H₉) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While specific crystallographic data for this compound is not publicly available, data for related structures, such as indole-3-carboxaldehyde, exists. nih.gov Based on these related structures, a crystallographic analysis of this compound would be expected to confirm the planarity of the bicyclic indole ring system. The analysis would precisely measure the geometry of the formyl and isobutyl substituents relative to the indole core. The isobutyl group, with its sp³ hybridized carbons, would exhibit tetrahedral geometry and possess conformational flexibility, the preferred orientation of which would be determined by steric and packing forces within the crystal.

Table 3: Hypothetical X-ray Crystallography Parameters for this compound

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |

| Indole Ring | Largely planar | Confirms the aromatic character |

| C=O Bond Length | ~1.22 Å | Typical value for an aldehyde carbonyl group |

| N-C (isobutyl) Bond Length | ~1.47 Å | Typical value for an N-alkyl bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The UV-Vis spectrum is a function of the conjugated π-electron system within a molecule.

The chromophore in this compound is the formyl-indole system. The N-alkylation with an isobutyl group is not expected to significantly alter the primary electronic transitions compared to the parent compound, indole-4-carboxaldehyde (also known as 4-formyl indole). nih.gov The spectrum is characterized by π→π* transitions. Studies on 4-formyl indole show distinct absorption maxima (λmax). caymanchem.comcaymanchem.com The placement of the electron-withdrawing formyl group at the 4-position of the indole ring is known to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted indole. nih.gov

Table 4: UV-Vis Absorption Data for the Related Compound Indole-4-carboxaldehyde

| λmax (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|

| 235, 341 | Ethanol/PBS | π→π* | caymanchem.comcaymanchem.com |

The spectrum of this compound is predicted to be very similar, with strong absorption bands in these regions, confirming the presence of the conjugated indole-4-carbaldehyde chromophore.

In-Depth Computational and Theoretical Analysis of this compound Currently Unavailable in Published Literature

A thorough review of available scientific literature reveals a lack of specific computational and theoretical studies focused solely on the chemical compound this compound. Despite the existence of extensive research employing quantum chemical calculations, such as Density Functional Theory (DFT), for a variety of indole derivatives, this particular molecule does not appear to have been the subject of detailed investigation in published papers.

Computational chemistry provides profound insights into the molecular structure and electronic properties of chemical compounds. Methodologies like DFT are instrumental in determining optimized molecular geometries, analyzing frontier molecular orbitals (HOMO-LUMO), mapping molecular electrostatic potentials (MEP), and predicting vibrational frequencies for theoretical IR and Raman spectra. These calculations also yield precise data on bond lengths and angles, which are fundamental to understanding a molecule's behavior and reactivity.

While numerous studies have successfully applied these computational tools to the parent indole molecule researchgate.netresearchgate.net, as well as to substituted indoles like 1H-indole-3-carbaldehyde researchgate.net, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde nih.gov, and various other derivatives niscpr.res.iniaea.orgmdpi.commdpi.com, specific data for the 1-isobutyl substituted indole with a carbaldehyde group at the 4-position is not present in the accessed scientific databases. The research that is available covers general principles of how substituents affect the electronic and structural properties of the indole ring system, but does not provide the specific quantitative data required to construct a detailed analysis for this compound.

Therefore, the generation of an article detailing the specific computational and theoretical investigations for this compound, as per the requested outline, is not possible at this time due to the absence of the necessary primary research data in the public domain. The creation of such an analysis would require conducting novel computational research on this specific molecule.

Computational and Theoretical Investigations of 1 Isobutyl 1h Indole 4 Carbaldehyde

Topological Analysis

Topological analysis of electron density provides a quantitative way to partition a molecule's electronic structure into distinct regions, such as atomic cores and bonding regions, offering insights into the nature of chemical bonds.

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonding that aligns with Lewis's valence bond theory. jussieu.frresearchgate.net ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. An ELF value of 0.5 is indicative of a uniform electron gas, often found in regions of delocalized electrons. researchgate.net

For 1-Isobutyl-1H-indole-4-carbaldehyde, an ELF analysis would be expected to reveal:

High ELF values in the regions of the C-C, C-H, C-N, and C=O covalent bonds, confirming their covalent nature.

Distinct basins of electron localization corresponding to the lone pairs on the nitrogen and oxygen atoms.

A depiction of the delocalized π-electron system of the indole (B1671886) ring.

A study on a similar molecule, 4-nitro-1H-indole-carboxaldehyde, utilized ELF to understand electron delocalization within the molecule. nih.gov

Similar to ELF, the Local Orbital Localizer (LOL) is another tool for visualizing electron localization. LOL also provides a clear representation of bonding and lone pair regions. nih.gov The advantage of LOL is that it often provides a more distinct and less cluttered visualization of electron localization compared to ELF, particularly in delineating covalent bonds.

In the context of this compound, a LOL analysis would complement the ELF study by:

Providing a clear visual demarcation of the covalent bonds within the isobutyl group, the indole core, and the carbaldehyde functional group.

Highlighting the regions of high kinetic energy at the boundaries of electron pairs, which helps in distinguishing different electronic domains.

Theoretical studies on related indole derivatives have successfully employed LOL analysis to gain insights into their electronic structure. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties onto the surface, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

For this compound, a Hirshfeld surface analysis would be instrumental in understanding its solid-state packing and the nature of the non-covalent interactions that govern its crystal structure. Key insights would include:

Identification of dominant intermolecular interactions, such as hydrogen bonds (e.g., C-H···O), π-π stacking between indole rings, and van der Waals forces.

The following table illustrates the kind of data that would be obtained from a Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| C···H | 28.5 |

| O···H | 15.8 |

| N···H | 5.5 |

| C···C (π-π) | 3.1 |

| Other | 1.9 |

Note: This table is a hypothetical representation for illustrative purposes.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing information about the energetics and geometries of reactants, transition states, and products.

By employing methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima.

For instance, in an electrophilic substitution reaction on the indole ring of this compound, computational studies could:

Predict the most likely site of electrophilic attack by comparing the activation energies for substitution at different positions of the indole nucleus.

Characterize the geometry of the transition states, providing insight into the electronic and steric factors that control the reaction's regioselectivity.

A recent computational study on the electrophilic aminoalkenylation of indoles with keteniminium ions demonstrated the power of these methods in understanding reaction mechanisms and selectivity. pku.edu.cn

The following table provides a hypothetical example of calculated activation energies for an electrophilic attack on the indole ring.

| Position of Attack | Activation Energy (kcal/mol) |

| C2 | 15.2 |

| C3 | 12.8 |

| C5 | 18.5 |

| C6 | 19.1 |

| C7 | 17.9 |

Note: This table is a hypothetical representation for illustrative purposes.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.gov This method is crucial in drug discovery and molecular recognition studies. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity between the ligand and the receptor. nih.gov

In a theoretical context, molecular docking of this compound to a model receptor would involve:

Generating a multitude of possible binding poses of the ligand within the receptor's binding site.

Using a scoring function to rank these poses based on their predicted binding affinity. The scoring function typically considers factors like electrostatic interactions, van der Waals interactions, and hydrogen bonding.

Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds between the carbaldehyde oxygen and receptor residues, or hydrophobic interactions involving the isobutyl group and the indole ring.

A study on 4-nitro-indole-3-carboxaldehyde used molecular docking to investigate its inhibitory activity against a specific protein target. nih.gov

Advanced Applications in Materials Science

Development of Functionalized Materials Incorporating 1-Isobutyl-1H-indole-4-carbaldehyde Scaffolds

The aldehyde functionality of this compound serves as a key reaction site for the synthesis of more complex, functionalized materials. One notable application is in the creation of fluorescent molecules with interesting solid-state properties. For instance, a series of dicyanomethylene-4H-pyran derivatives have been synthesized using various indole-4-carbaldehydes, including the 1-isobutyl derivative. rsc.org The synthesis of this compound itself has been reported as a dark yellow liquid. rsc.org

The development of such functionalized materials from N-alkylated indoles is a growing area of research, with applications in sensors, displays, and data storage. rsc.orgbohrium.com The ability to tune the properties of these materials by modifying the N-alkyl substituent on the indole (B1671886) ring is a key advantage in designing materials with specific functionalities. nih.gov

Exploration of Optical and Electronic Properties of Derived Materials

The optical and electronic properties of materials derived from this compound are of significant interest due to the electron-rich nature of the indole ring system. wikipedia.org The substituent at the 4-position and the N-alkylation both play crucial roles in determining the photophysical characteristics of these materials.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and telecommunications. arxiv.orgresearchgate.net Organic molecules with donor-π-acceptor (D-π-A) structures are often good candidates for NLO materials. The indole nucleus can act as an effective electron donor. researchgate.net By reacting the aldehyde group of this compound with an acceptor moiety, it is possible to create D-π-A systems with potential NLO properties.

While direct NLO studies on materials derived specifically from this compound are not extensively documented, research on analogous indole derivatives provides valuable insights. For example, studies on indole-7-carboxaldehyde (B17374) have shown that the molecule exhibits a significant dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting its potential as an NLO material. arxiv.orgresearchgate.net The computed values for linear polarizability (α) and first-order hyperpolarizability (β) for indole-7-carboxaldehyde were found to be significantly greater than those of urea (B33335), a standard NLO material. arxiv.orgresearchgate.net

The introduction of an isobutyl group at the N-position of the indole ring can influence the NLO properties by altering the electron-donating ability of the indole moiety and affecting the molecular packing in the solid state. nih.govresearchgate.net Increasing the electron-donating ability of the indole system can lead to enhanced NLO response. researchgate.net

Table 1: Comparison of Calculated NLO Properties of Indole-7-carboxaldehyde and Urea

| Compound | Dipole Moment (µ) [Debye] | Linear Polarizability (α) [x10⁻²⁴ esu] | First Hyperpolarizability (β) [x10⁻³⁰ esu] |

| Indole-7-carboxaldehyde | 1.88 | 17.36 | 3.96 |

| Urea | Reference | ~5.8 | ~0.66 |

Data for Indole-7-carboxaldehyde from computational studies. arxiv.orgresearchgate.net Data for urea is a generally accepted reference value.

Mechanofluorochromic (MFC) materials exhibit a change in their fluorescence color in response to mechanical stimuli such as grinding or shearing. bohrium.comresearchgate.net This property is often associated with a transition between crystalline and amorphous states. rsc.orgrsc.org

Materials derived from this compound have been investigated for their MFC properties. rsc.org In a study of dicyanomethylene-4H-pyran derivatives synthesized from various indole carbaldehydes, the nature of the N-alkyl substituent on the indole ring was found to have a significant impact on the MFC behavior. rsc.orgrsc.org

For the series of materials derived from indole-4-carbaldehydes, the introduction of an alkyl chain at the N-1 position was found to have an opposite effect compared to derivatives from indole-3-carbaldehydes. Specifically, for the I4PM series (derived from indole-4-carbaldehydes), an increase in the length of the alkyl chain had a detrimental effect on the MFC properties. rsc.orgrsc.org This suggests that the position of the indole substitution is a critical factor in tuning the MFC behavior.

The MFC properties are linked to the ease with which the material's solid-state packing can be disrupted. Loose molecular packing and weak intermolecular interactions favor a pronounced MFC effect. rsc.orgrsc.org The twisted molecular conformation of the derived materials also plays a role. rsc.orgrsc.org

Table 2: Influence of N-Alkyl Chain on the Mechanofluorochromic (MFC) Properties of Derived Dicyanomethylene-4H-pyran Materials

| Indole Precursor Position | N-Alkyl Chain | Effect of Increasing Chain Length on MFC |

| 3-position | Linear Alkyl | Favorable |

| 4-position | Linear Alkyl | Detrimental |

| 5-position | Linear Alkyl | Detrimental |

Data derived from studies on dicyanomethylene-4H-pyran derivatives. rsc.orgrsc.org

Future Research Directions and Unexplored Avenues for 1 Isobutyl 1h Indole 4 Carbaldehyde

Novel Synthetic Strategies and Methodological Advancements

The synthesis of N-substituted indole-4-carboxaldehydes typically involves the N-alkylation of the parent indole-4-carbaldehyde. However, future research could focus on developing more efficient, atom-economical, and scalable synthetic routes.

Current Synthetic Approaches: The conventional synthesis would likely proceed via the N-alkylation of 1H-indole-4-carbaldehyde with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent. The parent aldehyde itself can be synthesized through various multi-step methods, often starting from precursors like 2-methyl-3-nitrobenzonitrile (B1315095) or methyl 2-methyl-3-nitrobenzoate. google.com

Future Research Focus:

One-Pot Syntheses: Developing one-pot procedures starting from simpler, commercially available precursors could significantly streamline the synthesis. This might involve tandem reactions that form the indole (B1671886) ring and introduce the N-isobutyl group in a single synthetic operation.

C-H Functionalization Approaches: A forward-thinking approach would be the direct C4-formylation of N-isobutylindole. While C-H formylation of indoles typically favors the C-3 position, the development of novel catalyst systems (e.g., using transition metals like rhodium or iridium) could enable regioselective formylation at the C-4 position, bypassing the need to synthesize the parent 1H-indole-4-carbaldehyde first.

Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction parameters, enhance safety, and facilitate easier scale-up compared to traditional batch processing. This would be particularly valuable for multi-step syntheses.

Greener Synthesis: Research into using more environmentally benign solvents and reagents, and developing catalytic cycles that minimize waste, aligns with the modern emphasis on sustainable chemistry.

Expanded Reactivity and Functionalization Studies

The reactivity of 1-Isobutyl-1H-indole-4-carbaldehyde is largely uncharted territory. Systematic studies are needed to map its chemical behavior and to use it as a versatile building block for more complex molecules. The presence of both a reactive aldehyde and a modifiable indole core provides multiple handles for chemical transformation.

Aldehyde Group Reactivity: The formyl group at C-4 is a key functional handle. Future studies should explore:

Condensation Reactions: Its participation in reactions like the Wittig, Horner-Wadsworth-Emmons, Knoevenagel, and Biginelli reactions could yield a diverse library of derivatives. sigmaaldrich.com For instance, condensation with active methylene (B1212753) compounds could lead to α,β-unsaturated systems, which are valuable intermediates.

Reductive Amination: This would provide access to a range of N-substituted (1-isobutyl-1H-indol-4-yl)methanamine derivatives, which could be of interest for medicinal chemistry.

Oxidation and Reduction: Oxidation to the corresponding carboxylic acid (1-isobutyl-1H-indole-4-carboxylic acid) and reduction to the alcohol ((1-isobutyl-1H-indol-4-yl)methanol) would provide access to different classes of compounds with distinct properties and further functionalization potential.

Indole Ring Functionalization: The electronic influence of the C4-aldehyde and the N-isobutyl group on the regioselectivity of further electrophilic substitution on the indole ring is unknown.

Electrophilic Aromatic Substitution: Detailed studies on halogenation, nitration, and Friedel-Crafts reactions are needed to determine the preferred sites of substitution (likely C-3, C-5, or C-7) and to understand the directing effects of the existing substituents.

Metal-Catalyzed Cross-Coupling: The potential for direct C-H activation and arylation at positions C-2, C-3, or C-7 using palladium or other transition metal catalysts should be thoroughly investigated. nih.govbeilstein-journals.org This would enable the direct formation of C-C bonds, a powerful tool in modern organic synthesis. beilstein-journals.org

Table 1: Potential Functionalization Reactions for this compound

| Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|

| Aldehyde Reactions | ||

| Wittig Reaction | Phosphonium ylide | C4-alkenyl indoles |

| Reductive Amination | Amine, NaBH(OAc)₃ or H₂/Pd-C | C4-aminomethyl indoles |

| Oxidation | KMnO₄, Ag₂O, or Jones reagent | 1-Isobutyl-1H-indole-4-carboxylic acid |

| Knoevenagel Condensation | Active methylene compound, base | C4-substituted α,β-unsaturated indoles |

| Indole Ring Reactions | ||

| Halogenation | NBS, NCS, I₂ | Halogenated indole derivatives |

| C-H Arylation | Aryl halide, Pd catalyst | Arylated indole derivatives |

Deeper Computational Insights into Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful predictive tool that can guide and accelerate experimental research. For this compound, where experimental data is scarce, in silico studies are particularly valuable.

DFT Calculations: Density Functional Theory (DFT) can be employed to model the ground-state geometry, electronic structure, and molecular orbital energies (HOMO/LUMO). This would provide insights into the molecule's kinetic and thermodynamic stability.

Reactivity Indices: Calculation of Fukui functions and condensed-to-atom electrophilic and nucleophilic softness indices can predict the most probable sites for electrophilic and nucleophilic attack, guiding the design of functionalization reactions.

Spectroscopic Prediction: Simulating NMR (¹H and ¹³C), IR, and UV-Vis spectra can aid in the characterization of the compound and its derivatives synthesized in the lab.

Conformational Analysis: The isobutyl group can adopt various conformations, which may influence the molecule's packing in the solid state and its interaction with biological targets or material matrices. Computational analysis can determine the most stable conformers and the energy barriers between them. Such studies have been beneficial in understanding the isomers of related indole oxime derivatives. mdpi.com

Potential for Integration into Novel Materials and Advanced Chemical Systems

The unique structure of this compound makes it an attractive candidate as a building block for advanced materials. The indole nucleus is known for its electron-rich nature and charge-transport properties, while the isobutyl group can enhance solubility in organic solvents and influence morphology.

Organic Electronics: Indole derivatives are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Future research could involve synthesizing oligomers or polymers from this compound, using the aldehyde as a reactive site for polymerization (e.g., via polycondensation). The isobutyl group could prevent excessive aggregation, which is often a problem in thin-film device fabrication.

Chemical Sensors: The indole ring can be functionalized with chromophores or fluorophores. The aldehyde group provides a convenient point of attachment for molecules that can respond to specific analytes (e.g., metal ions, anions, or biomolecules), leading to a change in color or fluorescence.

Functional Polymers: The compound could be incorporated as a monomer or a pendant group in polymers to impart specific properties like thermal stability, conductivity, or photoresponsiveness. The aldehyde can be used for post-polymerization modification, allowing for the creation of complex, multi-functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.